ethyl 3-hydrazinyl-3-oxopropanoate

Description

The exact mass of the compound Ethyl 3-hydrazino-3-oxopropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

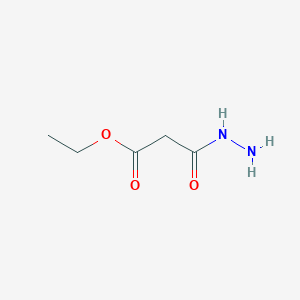

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydrazinyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-2-10-5(9)3-4(8)7-6/h2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPOCMMGKBZWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291386 | |

| Record name | Ethyl 3-hydrazino-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30866-24-1 | |

| Record name | 30866-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydrazino-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydrazino-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of ethyl 3-hydrazinyl-3-oxopropanoate

An In-depth Technical Guide to Ethyl 3-hydrazinyl-3-oxopropanoate

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound, also commonly known as ethyl malonyl hydrazide, stands out as a highly valuable and versatile reagent. Its structure uniquely combines a reactive hydrazide moiety with an ester functional group, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. The physical and spectroscopic characteristics of this compound define its handling, purification, and analytical verification.

Core Chemical and Physical Properties

The compound presents as a stable, solid material under standard laboratory conditions, facilitating its storage and handling. Key identifying properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 3-hydrazino-3-oxopropionate, Ethyl malonyl hydrazide | [2] |

| CAS Number | 30866-24-1 | [2][3] |

| Molecular Formula | C₅H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 68-69 °C or 72-75 °C (lit.) | [3][4][5] |

| SMILES | CCOC(=O)CC(=O)NN | [1][3] |

| InChIKey | HCPOCMMGKBZWSJ-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The key spectral features are detailed below, based on data reported for the compound and its immediate derivatives.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect strong absorption bands characteristic of:

-

N-H Stretching : A distinct peak around 3292 cm⁻¹ corresponding to the hydrazide N-H bonds.[4][5]

-

C=O Stretching (Ester) : A sharp, strong band around 1732-1736 cm⁻¹, indicative of the ester carbonyl group.[4]

-

C=O Stretching (Amide I) : Another strong carbonyl absorption is observed around 1675-1682 cm⁻¹, which is characteristic of the amide linkage within the hydrazide moiety.[4][5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum would typically show:

-

An ethyl ester pattern: a triplet around δ 1.1-1.2 ppm (3H, -CH₃) and a quartet around δ 4.0-4.1 ppm (2H, -OCH₂-).[4][5]

-

A sharp singlet for the methylene protons (-COCH₂CO-) around δ 3.6 ppm (2H).[4][5]

-

Broad, exchangeable signals for the hydrazide protons (-NHNH₂). The exact chemical shift can vary with concentration and solvent.

-

-

¹³C NMR : The carbon spectrum will corroborate the structure with signals for:

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the protonated molecule [M+H]⁺ at m/z 147.07642 or the sodium adduct [M+Na]⁺ at m/z 169.05836.[6]

PART 2: Synthesis and Experimental Protocol

The most direct and common synthesis of this compound involves the reaction between diethyl malonate and hydrazine hydrate. The underlying principle is the nucleophilic acyl substitution, where the highly nucleophilic hydrazine selectively attacks one of the electrophilic ester carbonyls, displacing ethanol.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative method adapted from literature procedures.[4][5]

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

-

Nucleophilic Addition : To the stirred solution, add hydrazine hydrate (typically 1.0 to 2.5 equivalents) dropwise at room temperature. The use of excess hydrazine can drive the reaction to completion.[5]

-

Reaction : Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

-

Isolation : After the reaction is complete, cool the mixture in an ice bath. The product often crystallizes out of the solution.

-

Purification : Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum to yield pure this compound.

PART 3: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature. The terminal -NH₂ group of the hydrazide is a potent nucleophile, while the ester can be hydrolyzed or used in further transformations.

Core Reactivity: Hydrazone Formation

The most prominent reaction is the condensation with aldehydes and ketones. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a stable ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate (a hydrazone).[4][7] This reaction is foundational for building more complex molecules.

Caption: General reaction pathway for hydrazone synthesis.

Applications in Heterocyclic Chemistry

This compound is a key starting material for synthesizing a variety of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[8]

-

Pyrazoles : It is used in the synthesis of 4,5-dihydro-1H-pyrazoles via reaction with trifluoro-3-alken-2-ones.

-

Pyrrole-Pyrazole Systems : The molecule serves as a foundational reagent in the stepwise construction of complex pyrrole-pyrazole systems.

-

Pyrazolopyridazines : It is also employed in the synthesis of pyrazolopyridazines.

The causality behind its utility is the ability of the hydrazide to undergo cyclization reactions after initial condensation, and the ester group provides a handle for further derivatization or can participate in subsequent ring-closing steps. This makes it an invaluable tool for creating diverse compound libraries for drug screening.

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential for laboratory safety.

-

Hazard Identification : this compound is classified as an irritant. The relevant GHS hazard statements are:

-

Personal Protective Equipment (PPE) : When handling the solid or its solutions, the following PPE is mandatory:

-

Storage : The compound is a combustible solid and should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]

Conclusion

This compound is more than just a simple chemical; it is a strategic synthetic intermediate that offers a reliable and versatile platform for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in organic synthesis and drug development. By understanding and applying the principles outlined in this guide, scientists can effectively harness its potential to build novel heterocyclic systems and advance their research programs.

References

- 1. Ethyl 3-hydrazino-3-oxopropionate | C5H10N2O3 | CID 252897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:30866-24-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. Ethyl 3-hydrazino-3-oxopropionate 97 30866-24-1 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Ethyl 3-hydrazino-3-oxopropionate (C5H10N2O3) [pubchemlite.lcsb.uni.lu]

- 7. scispace.com [scispace.com]

- 8. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

Ethyl 3-Hydrazinyl-3-oxopropanoate: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Ethyl 3-hydrazinyl-3-oxopropanoate (CAS No. 30866-24-1) is a bifunctional reagent of significant interest in the fields of organic synthesis and drug discovery. Possessing both a nucleophilic hydrazide and an electrophilic ester moiety within a compact three-carbon backbone, this molecule serves as a highly versatile building block, particularly for the construction of nitrogen-containing heterocyclic scaffolds. Its utility in forming pyrazole and pyrazolone rings, which are privileged structures in medicinal chemistry, makes it an indispensable tool for researchers. This guide provides an in-depth analysis of its physicochemical properties, a field-proven synthesis protocol, an exploration of its core reactivity and applications, and essential safety and handling information for laboratory use.

Chemical Identity and Physicochemical Properties

This compound, also commonly known as ethyl malonyl hydrazide, is a stable, solid organic compound at room temperature. Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 30866-24-1 | [1][2] |

| Molecular Formula | C₅H₁₀N₂O₃ | [1][3][4] |

| Molecular Weight | 146.14 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl malonyl hydrazide, Ethyl 3-hydrazino-3-oxopropionate | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 72-75 °C | |

| SMILES | CCOC(=O)CC(=O)NN | |

| InChIKey | HCPOCMMGKBZWSJ-UHFFFAOYSA-N |

Synthesis of this compound

The most direct and widely employed synthesis of this reagent is the chemoselective mono-hydrazinolysis of diethyl malonate. The reaction leverages the higher reactivity of hydrazine towards one of the ester groups, yielding the desired ester-hydrazide. The choice of reaction conditions, particularly temperature and stoichiometry, is critical to prevent the formation of the undesired bis-hydrazide (malonyl dihydrazide).

Diagram of Synthesis

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl Malonate

This protocol describes a standard laboratory-scale preparation.

Materials:

-

Diethyl malonate (1.0 eq)

-

Hydrazine hydrate (~64% solution, 1.0 eq)

-

Absolute Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq) dissolved in absolute ethanol (approx. 3-5 mL per gram of diethyl malonate).

-

While stirring at room temperature, add hydrazine hydrate (1.0 eq) dropwise to the solution.

-

Upon completion of the addition, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

-

Filter the resulting white solid under vacuum and wash the filter cake with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.

Expert Insight: The use of a 1:1 molar ratio of reactants is crucial. An excess of hydrazine will significantly increase the yield of the unwanted side-product, malonic dihydrazide. Controlling the temperature and reaction time ensures the selective formation of the mono-substituted product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its terminal hydrazinyl group (-NHNH₂), which is a potent binucleophile. This functionality is the primary site of reaction, most notably in condensation and cyclocondensation reactions.

Formation of Hydrazones

The most fundamental reaction is the condensation with aldehydes and ketones. The terminal -NH₂ group reacts readily to form stable hydrazones. These hydrazone derivatives are often crystalline solids and serve as key intermediates for more complex heterocyclic systems.[5][6]

Knorr Pyrazole Synthesis

A cornerstone application is the synthesis of pyrazoles and pyrazolones via the Knorr synthesis.[7][8][9] This involves the cyclocondensation reaction with a 1,3-dicarbonyl compound (e.g., a β-ketoester like ethyl acetoacetate or a β-diketone). The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration to afford the stable five-membered pyrazole ring. This reaction is a foundational method in medicinal chemistry for accessing a vast library of biologically active compounds.[10]

Workflow: Knorr Pyrazole Synthesis

Caption: General workflow for Knorr Pyrazole Synthesis.

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

| Hazard Class | GHS Code(s) | Description | Source(s) |

| Acute Toxicity | H302, H332 | Harmful if swallowed or if inhaled. | [4][11] |

| Skin Irritation | H315 | Causes skin irritation. | [1][4][11][12] |

| Eye Irritation | H319 | Causes serious eye irritation. | [1][4][11][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][4][11][12] |

Recommended PPE:

-

Eye Protection: Safety glasses or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.

-

Skin and Body: Laboratory coat.

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated place. For optimal shelf-life, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[4]

Expected Spectroscopic Signatures

While experimental spectra should always be used for definitive identification, the following provides the expected characteristic signals based on the compound's structure.

¹H NMR (Proton NMR):

-

Ethyl Ester (CH₃): A triplet at ~1.2-1.3 ppm (3H).

-

Ethyl Ester (CH₂): A quartet at ~4.1-4.2 ppm (2H).

-

Methylene (CH₂): A singlet at ~3.3-3.4 ppm (2H).

-

Hydrazide (NHNH₂): Two broad, exchangeable singlets, typically in the range of ~4.2 ppm (NH₂) and ~9.2 ppm (NH). The exact chemical shifts are highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR):

-

Ester Carbonyl (C=O): ~168-170 ppm.

-

Amide Carbonyl (C=O): ~165-167 ppm.

-

Ethyl Ester (OCH₂): ~61-62 ppm.

-

Methylene (CH₂): ~40-42 ppm.

-

Ethyl Ester (CH₃): ~13-15 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region.

-

Ester C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

Amide C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H Bending (Amide II): A band around 1550-1640 cm⁻¹.

References

- 1. Ethyl 3-hydrazino-3-oxopropionate | C5H10N2O3 | CID 252897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:30866-24-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. achmem.com [achmem.com]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. benchchem.com [benchchem.com]

- 11. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 12. Ethyl 3-hydrazino-3-oxopropionate 97 30866-24-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydrazinyl-3-oxopropanoate

Introduction

Ethyl 3-hydrazinyl-3-oxopropanoate, also known as ethyl malonyl hydrazide, is a valuable bifunctional molecule that serves as a key building block in synthetic organic chemistry. Its structure, incorporating both an ester and a hydrazide functional group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyridazines, which are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering practical insights for researchers and professionals in the field.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of diethyl malonate with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of diethyl malonate. The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile. This is followed by the elimination of an ethoxide leaving group, resulting in the formation of the corresponding hydrazide. The reaction is typically carried out in a 1:1 molar ratio of diethyl malonate to hydrazine hydrate. Using an excess of hydrazine can lead to the formation of the dihydrazide as a byproduct.[2]

References

Ethyl 3-Hydrazinyl-3-Oxopropanoate: A Comprehensive Structural and Spectroscopic Analysis

This technical guide provides a detailed examination of ethyl 3-hydrazinyl-3-oxopropanoate, a compound of considerable interest in synthetic chemistry and pharmaceutical development. We will dissect its structural characteristics and explore its spectroscopic signature using fundamental analytical techniques. This document is tailored for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this molecule's physicochemical properties.

Introduction: The Synthetic Utility of a Bifunctional Building Block

This compound, also known as monoethyl malonate monohydrazide, is a versatile organic compound featuring two key functional groups: an ethyl ester and a hydrazide. This bifunctionality makes it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents. The nucleophilic nature of the hydrazide group allows for facile reactions with electrophiles, such as ketones and aldehydes, to form a variety of nitrogen-containing rings, most notably pyrazoles and pyrazolones.

Core Structural Features:

-

Ethyl Ester Group (-COOCH₂CH₃): Provides a site for reactions such as hydrolysis and transesterification.

-

Hydrazide Group (-CONHNH₂): A highly reactive nucleophilic center, crucial for the formation of carbon-nitrogen bonds.

-

Active Methylene Bridge (-CH₂-): The protons on this carbon are acidic and can be removed by a base, creating a nucleophilic carbon center for further reactions.

Structural Elucidation: A Spectroscopic Approach

A multi-technique spectroscopic approach is indispensable for the unambiguous structural confirmation of this compound. This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule, providing detailed information about the chemical environment, connectivity, and number of each type of proton and carbon atom.

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule.

Expected ¹H NMR Data (in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.2-1.3 | Triplet (t) | 3H |

| -CH₂- (Methylene Bridge) | ~3.4 | Singlet (s) | 2H |

| -CH₂- (Ethyl) | ~4.1-4.2 | Quartet (q) | 2H |

| -NH₂ (Hydrazide) | Broad Signal | Singlet (s) | 2H |

| -NH- (Hydrazide) | Broad Signal | Singlet (s) | 1H |

Causality and Interpretation:

-

The triplet and quartet signals for the ethyl group are characteristic of an isolated ethyl group, where the -CH₂- protons are coupled to the three neighboring -CH₃ protons, and vice-versa.

-

The singlet for the methylene bridge protons indicates no adjacent, non-equivalent protons to couple with.

-

The hydrazide -NH₂ and -NH- protons often appear as broad singlets due to rapid chemical exchange with trace amounts of water and quadrupole broadening effects from the adjacent nitrogen atom. Their chemical shifts can be highly variable depending on the solvent and concentration.

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | ~14 |

| -C H₂- (Methylene Bridge) | ~41 |

| -C H₂- (Ethyl) | ~62 |

| C =O (Hydrazide) | ~165 |

| C =O (Ester) | ~169 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3200 | Hydrazide N-H |

| C-H Stretch | 3000-2850 | Aliphatic C-H |

| C=O Stretch (Ester) | ~1730-1740 | Strong absorption |

| C=O Stretch (Amide I) | ~1680 | Hydrazide C=O |

| N-H Bend (Amide II) | ~1620 | Hydrazide N-H |

| C-O Stretch | 1300-1000 | Ester C-O |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to air dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically perform a background subtraction, yielding the final IR spectrum of the sample.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of information for structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, C₅H₁₀N₂O₃, is expected at an m/z of 146.06.

-

Key Fragmentation Pathways: The molecule can fragment in predictable ways upon ionization. Common fragments include:

-

Loss of an ethoxy radical (•OCH₂CH₃) resulting in a fragment at m/z 101.

-

Loss of an ethyl radical (•CH₂CH₃) resulting in a fragment at m/z 117.

-

Loss of the terminal hydrazinyl group (•NHNH₂) resulting in a fragment at m/z 115.

-

Caption: Primary MS fragmentation pathways.

Synthesis and Purification Overview

The most common laboratory synthesis of this compound involves the reaction of diethyl malonate with hydrazine hydrate.

Reaction:

(EtOOC)₂CH₂ + N₂H₄·H₂O → EtOOC-CH₂-CONHNH₂ + EtOH + H₂O

General Synthetic Protocol:

-

Reaction Setup: Diethyl malonate is dissolved in a suitable solvent, typically ethanol, in a round-bottom flask.

-

Reagent Addition: One molar equivalent of hydrazine hydrate is added dropwise to the stirred solution. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: The mixture is stirred, sometimes with gentle heating, until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup and Isolation: The solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Recrystallization from a solvent such as ethanol or an ethanol/water mixture is a common method to obtain the pure, solid product.

Conclusion and Future Directions

The combination of NMR, IR, and MS provides a robust and definitive analytical workflow for the structural confirmation and purity assessment of this compound. A thorough understanding of its spectroscopic properties is fundamental for any researcher utilizing this compound in synthesis. Its proven utility as a scaffold for generating libraries of heterocyclic compounds ensures its continued relevance in medicinal chemistry and the broader field of drug discovery. Future work will likely focus on expanding the diversity of complex molecules accessible from this versatile starting material.

reactivity of the hydrazide moiety in ethyl 3-hydrazinyl-3-oxopropanoate

An In-depth Technical Guide to the Reactivity of the Hydrazide Moiety in Ethyl 3-Hydrazinyl-3-oxopropanoate

Abstract

This compound, also known as ethyl malonyl hydrazide, is a uniquely versatile bifunctional reagent that serves as a cornerstone in modern heterocyclic chemistry.[1] Its structure, featuring a nucleophilic hydrazide moiety directly attached to a malonic acid backbone, offers a rich landscape of chemical reactivity. This guide provides an in-depth exploration of the hydrazide moiety's reactivity within this molecule, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect its primary reaction pathways—including condensation, acylation, and cyclization—and illuminate its pivotal role in the synthesis of medicinally relevant scaffolds such as pyrazoles and pyrazolones.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

Structural and Electronic Profile

This compound (C₅H₁₀N₂O₃, M.W. 146.14 g/mol ) possesses a distinct architecture comprising an ethyl ester and a hydrazide functional group separated by a methylene (-CH₂) spacer.[1][4] This arrangement dictates its chemical behavior.

-

The Hydrazide Moiety (-CONHNH₂): This is the primary reactive center. The terminal nitrogen atom (-NH₂) is highly nucleophilic due to the alpha effect—the presence of an adjacent atom with lone-pair electrons (the inner nitrogen), which enhances its nucleophilicity.

-

Active Methylene Group: The -CH₂- group is flanked by two electron-withdrawing carbonyl groups (one from the amide, one from the ester), making the methylene protons acidic and susceptible to deprotonation under basic conditions.[5] This feature is critical in reactions like the Knoevenagel condensation.[6]

-

The Ethyl Ester (-COOEt): This group serves as a latent electrophilic site, primarily for intramolecular cyclization reactions following an initial reaction at the hydrazide terminus.

This combination of a potent nucleophile, an acidic methylene unit, and an electrophilic ester site within a compact three-carbon backbone makes this compound an ideal precursor for constructing five- and six-membered heterocyclic rings.

Synthesis of the Reagent

The most common and practical route to synthesize this compound is through the direct hydrazinolysis of a malonic ester, typically diethyl malonate.[7] The reaction proceeds by nucleophilic acyl substitution, where one of the ester groups is selectively attacked by hydrazine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of acid hydrazides from esters.[3][7]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diethyl malonate (1 equiv.) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.0-1.2 equiv.) dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting diethyl malonate is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the product. The typical melting point is 72-75 °C.[8]

Caption: Workflow for the synthesis of this compound.

Core Reactivity of the Hydrazide Moiety

The utility of this compound stems from the predictable and versatile reactivity of its hydrazide group.

Condensation with Carbonyl Compounds: Hydrazone Formation

The most fundamental reaction of the hydrazide moiety is its condensation with aldehydes and ketones.[9] The nucleophilic terminal amine attacks the electrophilic carbonyl carbon, leading to the formation of a stable hydrazone derivative after the elimination of water.[10][11] These hydrazones are often stable, crystalline solids and serve as crucial intermediates for further transformations.[9][12]

References

- 1. Ethyl 3-hydrazino-3-oxopropionate | C5H10N2O3 | CID 252897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl 3-hydrazino-3-oxopropionate (C5H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. Malonic acid - Wikipedia [en.wikipedia.org]

- 7. Comparative Studies of New Complexes Synthesized by Chemical and Tribochemical Reactions Derived from Malonic Acid Dihydrazide (L; MAD) with Cu2+ and Co2+ Salts [scirp.org]

- 8. This compound, CasNo.30866-24-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-Hydrazinyl-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl 3-hydrazinyl-3-oxopropanoate is a bifunctional molecule of significant interest in synthetic chemistry, particularly as a versatile building block for the synthesis of various heterocyclic compounds with potential pharmacological activities. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. It offers field-proven insights into experimental design and execution, equipping researchers with the necessary knowledge to handle, store, and utilize this compound effectively. This guide details robust, self-validating protocols for determining solubility in various solvent systems and for assessing stability under forced degradation conditions, including hydrolytic, oxidative, thermal, and photolytic stress.

Introduction: The Chemical Context and Significance of this compound

This compound, also known as ethyl malonyl hydrazide, possesses two key reactive functional groups: an ethyl ester and a hydrazide. This unique structural arrangement makes it a valuable precursor in cyclization reactions to form a variety of heterocyclic scaffolds, such as pyrazoles and pyridazines.[1] The hydrazide moiety provides a nucleophilic center, while the ester group can participate in various transformations. Its chemical reactivity and potential as a foundational element in medicinal chemistry necessitate a thorough understanding of its solubility and stability profiles to ensure reproducible experimental outcomes and to develop stable pharmaceutical formulations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₃ | [2] |

| Molecular Weight | 146.14 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 72-75 °C (lit.) | [3] |

| CAS Number | 30866-24-1 | [3] |

| Predicted XlogP | -0.8 | [2] |

The negative predicted XlogP value suggests a degree of hydrophilicity, which is a key consideration for its solubility characteristics.[2]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The presence of both polar (hydrazide, ester) and non-polar (ethyl group) moieties in this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The hydrazide group, with its capacity for hydrogen bonding, is expected to confer solubility in protic solvents like water and alcohols. The ester group, while polar, also introduces a lipophilic character, potentially allowing for solubility in some organic solvents. Given its structure, it is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, which are excellent solvents for a wide range of organic molecules.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is crucial for its practical application. The following protocol outlines a robust method for qualitative and quantitative solubility assessment.

-

This compound

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Test solvents: Purified water, Ethanol, Methanol, Acetone, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

-

Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound (e.g., 10-20 mg). To each vial, add a known volume (e.g., 1 mL) of the respective test solvent (water, ethanol, methanol, acetone, DMSO, DCM).

-

Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a short period. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Determine the concentration of the dissolved compound in the diluted sample using the analytical method. Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Rationale for Forced Degradation Studies

The insights gained from forced degradation studies are invaluable for:

-

Elucidating degradation pathways.

-

Identifying potential degradation products.

-

Developing and validating stability-indicating analytical methods.

-

Informing decisions on formulation, packaging, and storage conditions.

Experimental Design for Forced Degradation

The following sections detail the protocols for subjecting this compound to various stress conditions. A target degradation of 5-20% is generally considered optimal for these studies.[5]

The diagram below outlines the general workflow for conducting forced degradation studies.

Caption: General Workflow for Forced Degradation Studies.

Causality: The ester and hydrazide functional groups are susceptible to hydrolysis. Acidic conditions can catalyze the hydrolysis of the ester, while basic conditions can promote the hydrolysis of both the ester and the amide-like bond of the hydrazide.

Protocol:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.[4]

-

Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples immediately (for the acidic sample, use NaOH; for the basic sample, use HCl).

-

Analyze the samples by a stability-indicating HPLC method.

Causality: The hydrazinyl moiety is susceptible to oxidation, which can lead to the formation of various degradation products.

Protocol:

-

Prepare a solution of this compound in a suitable solvent and treat it with 3% hydrogen peroxide.[6]

-

Keep the solution at room temperature and protect it from light.

-

Monitor the reaction at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples using a stability-indicating HPLC method.

Causality: Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions, leading to the breakdown of the molecule.

Protocol:

-

Store solid samples of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).[4]

-

Also, prepare a solution of the compound in a suitable solvent and store it at the same elevated temperature.

-

Analyze the solid and solution samples at various time points (e.g., 1, 3, 7, 14 days).

-

For the solid sample, dissolve a known amount in a suitable solvent before analysis by HPLC.

Causality: Exposure to light, particularly UV radiation, can induce photochemical degradation, leading to the formation of new impurities.

Protocol:

-

Expose solid samples and solutions of this compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Place the samples in a photostability chamber for a specified duration.

-

Analyze the exposed and control samples by a stability-indicating HPLC method.

Analytical Methodologies

A validated stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV spectral analysis of the compound.

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, the detailed protocols provided herein offer a robust and scientifically sound approach for researchers to determine these critical parameters. A thorough characterization of its solubility and stability is an indispensable step in leveraging the full potential of this compound in the synthesis of novel chemical entities for drug discovery and development. It is recommended that these studies be conducted early in the research and development process to mitigate potential downstream challenges related to formulation and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-hydrazino-3-oxopropionate | C5H10N2O3 | CID 252897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-氧代-3-肼基丙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijisrt.com [ijisrt.com]

The Versatile Precursor: A Technical Guide to Ethyl 3-Hydrazinyl-3-Oxopropanoate in Modern Organic Synthesis

Abstract

Ethyl 3-hydrazinyl-3-oxopropanoate, also known as ethyl malonyl hydrazide, is a highly versatile and reactive precursor in the field of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic ester group, makes it an invaluable building block for the construction of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and mechanistic underpinnings of this compound's applications, with a particular focus on its role in the synthesis of pyrazolones and other complex heterocyclic systems of interest to the pharmaceutical and materials science industries. Detailed experimental protocols, mechanistic diagrams, and a comprehensive review of its synthetic utility are presented to serve as a practical resource for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (Figure 1) has emerged as a precursor of significant interest due to its inherent reactivity and synthetic potential. The presence of a terminal hydrazine group provides a potent nucleophilic center, readily participating in condensation reactions with carbonyl compounds to form stable hydrazones. Concurrently, the ethyl ester functionality offers a site for intramolecular cyclization or further synthetic elaboration. This duality allows for the streamlined synthesis of various heterocyclic scaffolds, most notably the pyrazolone ring system, which is a core motif in numerous biologically active compounds.[1] This guide will elucidate the synthetic pathways originating from this precursor, providing both theoretical understanding and practical, field-proven methodologies.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of the Precursor: A Reliable and Scalable Protocol

The efficient synthesis of this compound is a critical first step for its utilization in more complex synthetic schemes. The most common and reliable method involves the selective mono-hydrazinolysis of diethyl malonate.[2] This reaction leverages the higher reactivity of one ester group towards hydrazine, affording the desired product in good yield.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic nitrogen atom of hydrazine hydrate attacks one of the electrophilic carbonyl carbons of diethyl malonate. The tetrahedral intermediate then collapses, expelling an ethoxide leaving group to form the corresponding hydrazide. The use of a slight excess of diethyl malonate and controlling the reaction temperature are crucial to minimize the formation of the dihydrazide byproduct, malonohydrazide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established procedure by Světlák et al. (1995).[2]

Materials:

-

Diethyl malonate

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Diethyl ether

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrazine hydrate (0.9 equivalents) dropwise to the cooled solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold diethyl ether to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Yield: 75-85% Physical Properties: White crystalline solid, mp 72-75 °C.[3]

Core Application: Synthesis of Pyrazolone Derivatives

A primary and highly valuable application of this compound is its use as a precursor for the synthesis of pyrazolone derivatives.[1] The pyrazolone scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with analgesic, anti-inflammatory, and antipyretic properties.[1] The synthesis typically proceeds in a two-step sequence: formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Step 1: Formation of Hydrazone Intermediates

The first step involves the condensation of the hydrazine moiety of this compound with an aldehyde or ketone. This reaction is typically carried out in a protic solvent like ethanol and is often acid-catalyzed. The resulting hydrazones are stable, often crystalline, solids that can be isolated and purified before the subsequent cyclization step.

Caption: General scheme for hydrazone formation.

Experimental Protocol: Synthesis of Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate

This protocol is based on the work of El-Sayed et al. (2013).[4]

Materials:

-

This compound

-

Benzaldehyde

-

Absolute ethanol

Procedure:

-

Dissolve this compound (1.46 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Add benzaldehyde (1.06 g, 10 mmol) to the solution.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to 5-10 °C in an ice bath.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure hydrazone.

Yield and Properties:

-

Yield: 85%

-

Melting Point: 115-117 °C

-

¹H-NMR (DMSO-d₆, δ ppm): 1.17 (t, 3H, CH₃), 3.65 (s, 2H, CH₂), 4.09 (q, 2H, OCH₂), 7.41-7.71 (m, 5H, ArH), 7.96 (s, 1H, -CH=), 11.58 (s, 1H, NH).[5]

-

¹³C-NMR (DMSO-d₆, δ ppm): 14.6 (CH₃), 41.8 (CH₂), 61.0 (OCH₂), 127.3, 129.2, 129.3, 129.8, 134.6 (ArC), 143.7 (-CH=), 168.3 (C=O), 168.5 (C=O).[5]

Step 2: Knorr-Type Cyclization to Pyrazolones

The hydrazone intermediates, which are essentially β-keto hydrazones, undergo an intramolecular cyclization reaction, a variant of the classic Knorr pyrazole synthesis, to form the pyrazolone ring.[6] This reaction is typically promoted by a base, which deprotonates the active methylene group, initiating a nucleophilic attack on the ester carbonyl. Subsequent elimination of ethanol drives the reaction to completion.

Caption: Mechanism of Knorr-type cyclization to form pyrazolones.

Experimental Protocol: Synthesis of a 3-Substituted-5-Pyrazolone

This is a generalized protocol for the cyclization step.

Materials:

-

Ethyl 3-(2-alkylidenehydrazinyl)-3-oxopropanoate (hydrazone intermediate)

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazone intermediate (1 equivalent) in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by recrystallization or column chromatography to obtain the desired pyrazolone.

Expanded Synthetic Utility: Beyond Pyrazolones

The synthetic utility of this compound extends beyond the synthesis of simple pyrazolones. Its reactive nature allows for its participation in multi-component reactions and the construction of more complex, fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including applications as kinase inhibitors.[7] this compound can serve as a key precursor in their synthesis. The general strategy involves the initial formation of a 5-aminopyrazole intermediate, which is then cyclized with a suitable 1,3-dicarbonyl compound.

Synthesis of Complex Pyrrole-Pyrazole Systems

As highlighted by Attanasi et al., this compound is a valuable starting material for the sequential construction of complex pyrrole-pyrazole systems.[3] These reactions often involve the initial formation of a 1,2-diaza-1,3-butadiene intermediate from the precursor, which then undergoes cycloaddition reactions to build the fused heterocyclic framework.

Data Summary

The following table summarizes the physical and spectroscopic data for a selection of hydrazone intermediates synthesized from this compound, as reported by El-Sayed et al. (2013).[4]

| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate | 85 | 115-117 |

| 4-Methoxybenzaldehyde | Ethyl 3-(2-(4-methoxybenzylidene)hydrazinyl)-3-oxopropanoate | 93 | 116-118 |

| 4-Chlorobenzaldehyde | Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate | 83 | 168-170 |

| Thiophene-2-carbaldehyde | Ethyl 3-oxo-3-(2-(thiophen-2-ylmethylene)hydrazinyl)propanoate | 78 | 118-120 |

| 2-Hydroxybenzaldehyde | Ethyl 3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropanoate | 86 | 148-150 |

Conclusion

This compound is a powerful and versatile precursor in modern organic synthesis. Its bifunctional nature allows for the efficient and often high-yielding synthesis of a variety of heterocyclic compounds, with the synthesis of pyrazolones being a particularly prominent application. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant therapeutic and technological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-hydrazino-3-oxopropionate 97 30866-24-1 [sigmaaldrich.com]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Pyrazoles Using Ethyl 3-hydrazinyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] This guide provides an in-depth examination of the synthesis of pyrazole derivatives, with a specific focus on the utility of ethyl 3-hydrazinyl-3-oxopropanoate as a versatile precursor. We will dissect the core chemical principles of the Knorr pyrazole synthesis, a classic and robust method for constructing this heterocyclic system.[2] The narrative will explore the reaction mechanism, the influence of various experimental parameters, and provide actionable, field-tested protocols. By integrating mechanistic insights with practical methodologies, this document aims to empower researchers in the rational design and synthesis of novel pyrazole-based therapeutic agents.

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][3] Its prevalence in pharmaceuticals stems from its ability to engage in a wide range of biological interactions, acting as a versatile pharmacophore. The structural rigidity and aromatic nature of the pyrazole ring, coupled with its capacity for diverse substitution patterns, allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3]

This has led to the development of blockbuster drugs across various therapeutic areas, including:

-

Celecoxib (Celebrex®): An anti-inflammatory agent.[1]

-

Apixaban (Eliquis®): An anticoagulant.[1]

-

Sildenafil (Viagra®): Used for erectile dysfunction.[1]

The continued interest in pyrazole derivatives necessitates a deep understanding of their synthetic routes. Among the most reliable and widely used methods is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation known as the Knorr pyrazole synthesis.[4][5] This guide will focus on the use of this compound, a highly functionalized hydrazine, as a key building block in this seminal reaction.

The Core Mechanism: A Step-wise Dissection of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to substituted pyrazoles.[2][6] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, leading to the formation of the pyrazole ring through a sequence of nucleophilic attack, cyclization, and dehydration steps.[5][7]

When this compound reacts with a generic 1,3-dicarbonyl compound (such as a β-ketoester or a β-diketone), the reaction proceeds as follows:

-

Initial Nucleophilic Attack and Imine/Enamine Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the more electrophilic (less sterically hindered) carbonyl. This initial condensation reaction forms a hydrazone intermediate.[8]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step forms a five-membered cyclic intermediate.[7]

-

Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring. This final step is the thermodynamic driving force for the reaction.[8]

The use of an acid catalyst is common in Knorr pyrazole syntheses to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[5][9]

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. name-reaction.com [name-reaction.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydrazinyl-3-oxopropanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-hydrazinyl-3-oxopropanoate in Modern Synthesis

This compound, also known as ethyl malonyl hydrazide, is a versatile bifunctional molecule that serves as a pivotal building block in synthetic organic chemistry. Its structure, incorporating both a reactive hydrazide and an ethyl ester moiety, makes it an invaluable precursor for the construction of a wide array of heterocyclic compounds. Notably, it is a key starting material for the synthesis of pyrazole and pyridazine derivatives, which are prominent scaffolds in many biologically active compounds and approved pharmaceuticals. The strategic importance of this reagent in drug discovery and development necessitates a comprehensive understanding of its synthesis. This guide provides an in-depth review of the primary synthetic methodologies, an exploration of the underlying chemical principles, and detailed experimental protocols.

Primary Synthetic Route: Selective Hydrazinolysis of Diethyl Malonate

The most prevalent and economically viable method for the preparation of this compound is the direct reaction of diethyl malonate with hydrazine. This approach relies on the selective mono-acylation of hydrazine by the diester.

Causality Behind Experimental Choices: Achieving Mono-Substitution

The successful synthesis hinges on controlling the reaction to favor the formation of the mono-acyl hydrazide over the symmetrical di-acyl hydrazide. This selectivity is achieved through a combination of factors:

-

Stoichiometry: While an excess of hydrazine might seem to favor mono-substitution, controlling the stoichiometry is crucial. Using a slight excess of the diester or a carefully controlled amount of hydrazine can prevent the second acylation.

-

Reaction Conditions: The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of the second substitution, leading to the formation of the undesired di-acyl hydrazide.

-

Electronic Effects: Once the first nitrogen of hydrazine has acylated a molecule of diethyl malonate, the resulting product, this compound, is less nucleophilic than hydrazine itself. The electron-withdrawing effect of the newly formed acyl group deactivates the remaining -NH2 group, slowing down the rate of a second acylation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethoxide leaving group to form the stable acyl hydrazide.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl Malonate

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | 10 g | 62.5 mmol |

| Hydrazine hydrate (85%) | 50.06 | 1.44 g | ~24.5 mmol |

| Anhydrous Ethanol | 46.07 | 50 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Petroleum ether | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl malonate (10 g, 62.5 mmol) in 50 mL of anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, slowly add 85% hydrazine hydrate (1.44 g, ~24.5 mmol) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: After the reaction is complete, a precipitate may form. If so, collect the solid by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to afford this compound as a white solid.[1]

Expected Yield: Approximately 64%[1]

Physical Properties:

Experimental Workflow

References

Methodological & Application

synthesis of pyrazoles using ethyl 3-hydrazinyl-3-oxopropanoate and dicarbonyls

Application Note & Protocol

Topic: High-Efficiency Synthesis of Functionalized Pyrazoles via Condensation of Ethyl 3-Hydrazinyl-3-oxopropanoate and 1,3-Dicarbonyls

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This document provides a comprehensive guide to the synthesis of highly functionalized pyrazoles through the Knorr pyrazole synthesis, reacting this compound with various 1,3-dicarbonyl compounds. This method offers a robust and versatile route to pyrazoles bearing an ethyl carboxylate group at the 3-position, a critical handle for further chemical modification in drug discovery programs. We present a detailed mechanistic overview, a step-by-step experimental protocol, guidance on managing regioselectivity with unsymmetrical dicarbonyls, and a discussion of the applications of these valuable heterocyclic compounds.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of immense interest in drug development due to its wide range of biological activities.[1] The pyrazole ring acts as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. Notable drugs incorporating a pyrazole core include the blockbuster anti-inflammatory agent Celecoxib and the analgesic Antipyrine.[2]

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to this important scaffold from readily available 1,3-dicarbonyl compounds and hydrazines.[3][4][5] This application note focuses on the use of a specific substituted hydrazine, this compound, which yields pyrazole-3-carboxylates. The ethyl ester functionality introduced by this reagent is particularly valuable as it serves as a synthetic handle for subsequent derivatization, such as amide bond formation or reduction, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an acid-catalyzed condensation-cyclization cascade between the hydrazine and the 1,3-dicarbonyl compound.[3][5]

Mechanism Steps:

-

Initial Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Hydrazone Formation: This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[8][9]

A critical consideration arises when using an unsymmetrical 1,3-dicarbonyl, as the initial attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[8][10][11]

Factors Influencing Regioselectivity:

-

Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. For instance, in a dicarbonyl containing a trifluoromethyl group, the attack will preferentially happen at the carbonyl carbon adjacent to this powerful electron-withdrawing group.[10]

-

Steric Hindrance: Bulky substituents can physically block the approach of the hydrazine, directing the nucleophilic attack to the less sterically hindered carbonyl group.[8][10]

-

Reaction pH: The acidity of the medium is crucial. Acidic conditions can modulate the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls, influencing the reaction pathway.[10][12]

-

Solvent Choice: The use of specialized solvents, such as fluorinated alcohols (e.g., TFE, HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[13]

Careful consideration of these factors is paramount for the efficient synthesis of the desired isomer.[8]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a model compound using acetylacetone as the 1,3-dicarbonyl substrate.

3.1. Materials and Equipment

-

Reagents:

-

This compound (Hydrazine monoethyl malonate)

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate (for extraction/chromatography)

-

Hexanes (for chromatography)

-

-

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Glassware for filtration and extraction

-

NMR tubes and spectrometer, Melting point apparatus for characterization

-

Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[9]

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.32 g, 10.0 mmol, 1.0 equiv) in absolute ethanol (20 mL).

-

Reagent Addition: To the stirring solution, add acetylacetone (1.00 g, 10.0 mmol, 1.0 equiv) followed by 3-4 drops of glacial acetic acid to act as a catalyst.

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting starting material.

-

Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid, followed by a wash with brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

3.3. Characterization

The final product, ethyl 5-methyl-1H-pyrazole-3-carboxylate, should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

¹H NMR: Expect characteristic peaks for the pyrazole ring proton, the methyl group, and the ethyl ester moiety.

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

-

Melting Point: A sharp melting point range indicates high purity.

Workflow and Data Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete process from reaction setup to final product characterization.

Caption: Workflow for the synthesis of ethyl pyrazole-3-carboxylates.

Table 1: Synthesis of Pyrazoles with Various 1,3-Dicarbonyls

This table summarizes expected outcomes using different dicarbonyl compounds, highlighting the versatility of the protocol.

| Entry | 1,3-Dicarbonyl Compound | Product (Ethyl 5-R-1H-pyrazole-3-carboxylate) | Expected Yield |

| 1 | Acetylacetone (R = CH₃) | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | High |

| 2 | Dibenzoylmethane (R = Ph) | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Good-High |

| 3 | Ethyl Acetoacetate (R = CH₃)* | Ethyl 5-methyl-1H-pyrazol-3(2H)-one-3-carboxylate | Good |

| 4 | 1,1,1-Trifluoro-2,4-pentanedione (R = CF₃ / CH₃) | Mixture of regioisomers (major: R = CF₃) | Good |

*Note: Reaction with a β-ketoester like ethyl acetoacetate yields a pyrazolone tautomer.[4]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | - Incomplete reaction. - Incorrect stoichiometry. - Inactive catalyst. | - Increase reaction time and monitor by TLC. - Verify masses and molar equivalents of reagents. - Use fresh glacial acetic acid. |

| Formation of Regioisomers | - Use of an unsymmetrical dicarbonyl. | - Modify reaction conditions (solvent, temperature) to favor one isomer.[10][13] - Separate isomers using column chromatography. |

| Difficult Purification | - Presence of unreacted starting materials or side products. | - Ensure the work-up step (NaHCO₃ wash) is performed thoroughly to remove acid. - Optimize the solvent system for recrystallization or chromatography. |

| Product Oily, Fails to Solidify | - Residual solvent. - Product may be a low-melting solid or oil at RT. | - Dry the product under high vacuum. - Attempt to induce crystallization by scratching the flask or seeding with a crystal. |

Applications in Drug Development

The synthesized ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives are valuable intermediates for creating diverse compound libraries.[14] The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, a common functional group in pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification. These derivatives have been explored for various therapeutic applications, including as potent anti-inflammatory agents.[14][15]

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. jk-sci.com [jk-sci.com]